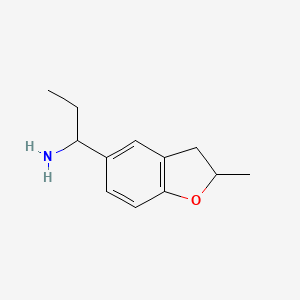![molecular formula C8H12F3N3 B1320234 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1006483-37-9](/img/structure/B1320234.png)
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. The compound is characterized by the presence of a trifluoromethyl group and a methyl group on the pyrazole moiety, which could influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives involves the reaction of 6-methoxy-3-methylbenzofuran-2-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate . Another efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides is reported using TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the spatial structure of a related compound was determined using X-ray diffraction analysis . The presence of substituents on the pyrazole ring, such as the trifluoromethyl and methyl groups, can significantly affect the molecular geometry and electronic distribution, potentially influencing the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by the substituents attached to the pyrazole ring. For instance, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles led to the formation of different acyclic and heterocyclic N-substituted 2-aminopyridine derivatives . This demonstrates the potential for the compound to participate in nucleophilic substitution reactions, given the presence of an amine group that could act as a nucleophile or be modified.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. The absorption and emission spectra of these compounds can vary depending on the substituents in the N-1 position of the pyrazole moiety and are also affected by solvent polarity . The presence of a trifluoromethyl group is known to impart unique properties to molecules, such as increased lipophilicity and metabolic stability, which could be relevant for the pharmacokinetic profile of the compound. Additionally, the antimicrobial activity of related pyrazole derivatives has been evaluated, indicating that these compounds can exhibit significant to moderate biological activity .
Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Activities
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine and its derivatives have been studied for their antitumor, antifungal, and antibacterial activities. For instance, the synthesis and characterization of various pyrazole derivatives, including those with the trifluoromethyl group, have shown potential biological activity against breast cancer and microbes (Titi et al., 2020).
Catalysis in Polymerization
These compounds have also been explored as catalysts in polymerization processes. For example, pyrazolyl compounds, including those with trifluoromethyl groups, were used to catalyze the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in forming poly(cyclohexene carbonate) under specific conditions (Matiwane et al., 2020).
Molecular Synthesis
Several studies have focused on the efficient synthesis of functionalized compounds involving 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine. These include the synthesis of various pyrazole-carboxamide compounds, highlighting the versatility of these compounds in chemical synthesis (Prabakaran et al., 2012).
Antimicrobial Agents
Research has also been conducted on the synthesis and characterization of new derivatives of this compound as potential antimicrobial agents. For instance, the synthesis of 1,2,3-triazolyl pyrazole derivatives has shown promising antimicrobial activities, further expanding the potential applications of these compounds in the medical field (Bhat et al., 2016).
Corrosion Inhibition
Additionally, some derivatives of this compound have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This suggests potential applications in materials science and engineering (Chetouani et al., 2005).
properties
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFMAMDNAXJWKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

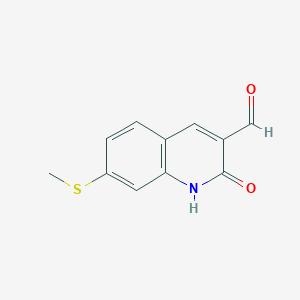
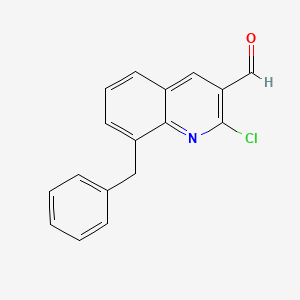
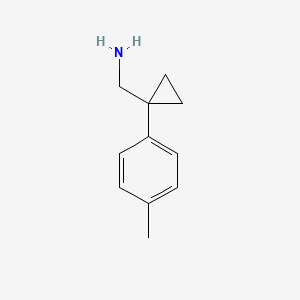
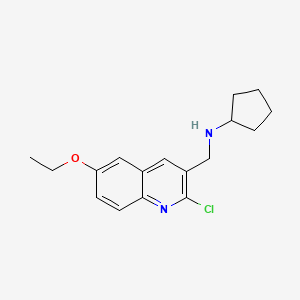
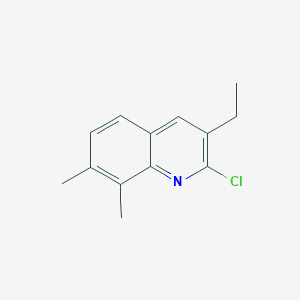
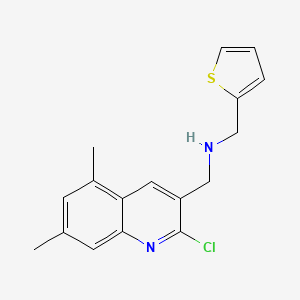
![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
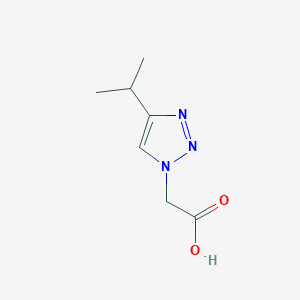
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

